molecular formula C6H10O4 B1374027 Methyl 3-hydroxyoxolane-3-carboxylate CAS No. 1342035-97-5

Methyl 3-hydroxyoxolane-3-carboxylate

Cat. No. B1374027
CAS RN: 1342035-97-5
M. Wt: 146.14 g/mol
InChI Key: QPRKVXUJICVISB-UHFFFAOYSA-N
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Description

Methyl 3-hydroxyoxolane-3-carboxylate is a chemical compound with the molecular formula C6H10O4 . It has a molecular weight of 146.14 . The IUPAC name for this compound is methyl 3-hydroxytetrahydro-3-furancarboxylate . It is a liquid at room temperature .


Molecular Structure Analysis

The InChI code for Methyl 3-hydroxyoxolane-3-carboxylate is 1S/C6H10O4/c1-9-5(7)6(8)2-3-10-4-6/h8H,2-4H2,1H3 . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

Methyl 3-hydroxyoxolane-3-carboxylate is a liquid at room temperature . It has a molecular weight of 146.14 .

Scientific Research Applications

Synthesis and Chemical Properties

Methyl 3-hydroxyoxolane-3-carboxylate is explored in various synthetic pathways due to its chemical properties. Moloney (2001) synthesized a molecule structurally related to methyl 3-hydroxyoxolane-3-carboxylate, indicating its potential in creating novel molecules for pharmacological applications, particularly as potential anti-inflammatory agents (Moloney, 2001). Yakura et al. (1999) used a related compound, methyl (S)-α-diazo-2,2-dimethyl-β-oxo-1,3-dioxolane-2-butanoate, to synthesize a highly functionalized cyclopentane via C-H insertion, showcasing the potential of these compounds in generating complex molecular structures (Yakura et al., 1999).

Pharmaceutical Intermediates

In the field of pharmaceuticals, derivatives of methyl 3-hydroxyoxolane-3-carboxylate are synthesized for potential applications in drug development. For instance, Chen et al. (2013) synthesized (S)-methyl 2-(2, 2, 5, 5-tetramethyl-1, 3-dioxolan-4-yl) thiazole-4-carboxylic acid methyl ester, a unit of a cyclic depsipeptide exhibiting cytotoxicity against specific cell lines, indicating its potential use in cancer research or treatment (Chen et al., 2013).

Chemical Characterization and Analysis

The paper by Petersson and Samuelson (1976) highlights the formation of a compound structurally similar to methyl 3-hydroxyoxolane-3-carboxylate during the alkaline degradation of cellulose, pointing towards its possible role in the characterization of complex chemical processes or in the production of specific chemical compounds from biomass (Petersson & Samuelson, 1976).

Applications in Organic Synthesis

The molecule is also integral to the field of organic synthesis. Janes and colleagues (1999) utilized a compound structurally similar to methyl 3-hydroxyoxolane-3-carboxylate for the separation of cis and trans diastereomers, demonstrating the molecule's utility in resolving complex mixtures in organic chemistry (Janes et al., 1999).

Safety and Hazards

This compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H227, H315, H319, and H335 . Precautionary statements include P210, P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P370+P378, P403+P233, P403+P235, P405, and P501 .

Mechanism of Action

Biochemical Pathways

The biochemical pathways affected by Methyl 3-hydroxyoxolane-3-carboxylate Given its structural features, it might be involved in reactions related to ester hydrolysis or decarboxylation . These processes could potentially affect various metabolic pathways, leading to downstream effects.

Action Environment

The action, efficacy, and stability of Methyl 3-hydroxyoxolane-3-carboxylate can be influenced by various environmental factors such as temperature, pH, and the presence of other molecules. For instance, its storage temperature is reported to be room temperature , suggesting that it might be stable under normal environmental conditions.

properties

IUPAC Name

methyl 3-hydroxyoxolane-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O4/c1-9-5(7)6(8)2-3-10-4-6/h8H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPRKVXUJICVISB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CCOC1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1342035-97-5
Record name methyl 3-hydroxyoxolane-3-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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